molecular formula C11H11N5S B11770566 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine

4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine

Cat. No.: B11770566
M. Wt: 245.31 g/mol
InChI Key: XDYPHTJUAIVCDZ-UHFFFAOYSA-N
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Description

4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine is a novel chemical entity designed for advanced biochemical and pharmacological research. This compound belongs to a class of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives, which have been identified as potent Phosphodiesterase 4 (PDE4) inhibitors . PDE4 is a crucial intracellular enzyme that hydrolyzes the second messenger cyclic AMP (cAMP), and it is a prominent therapeutic target involved in a range of diseases . Compounds with this core structure are also investigated for their role in modulating protein expression, such as BMI-1, which is implicated in various cancers including medulloblastoma and acute myeloid leukemia (AML) . The 2-aminothiazole scaffold, a key structural component of this reagent, is recognized as a privileged structure in medicinal chemistry. It is found in molecules with diverse bioactivities, including antiprion properties and utility in probing neurodegenerative diseases, underscoring its significance in basic science and drug discovery efforts . Researchers can utilize this compound as a key intermediate or reference standard in hit-to-lead optimization campaigns, particularly for developing therapies targeting inflammatory conditions and oncology. It is supplied with detailed analytical data to ensure identity and purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H11N5S

Molecular Weight

245.31 g/mol

IUPAC Name

4-(2,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11N5S/c1-6-3-4-16-9(7(2)14-11(16)13-6)8-5-17-10(12)15-8/h3-5H,1-2H3,(H2,12,15)

InChI Key

XDYPHTJUAIVCDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=C(N2C=C1)C3=CSC(=N3)N)C

Origin of Product

United States

Preparation Methods

Core Imidazo[1,2-a]pyrimidine Construction

The imidazo[1,2-a]pyrimidine moiety is synthesized via [4+2] heterocyclization, where α,β-unsaturated ketones react with thiourea derivatives. For example, 2,7-dimethylimidazo[1,2-a]pyrimidine is formed by condensing 3-aminopyrimidine with α-bromoketones under basic conditions. A representative reaction involves:

3-Aminopyrimidine+α-BromoketoneNaHCO3,EtOHImidazo[1,2-a]pyrimidine\text{3-Aminopyrimidine} + \text{α-Bromoketone} \xrightarrow{\text{NaHCO}_3, \text{EtOH}} \text{Imidazo[1,2-a]pyrimidine}

Key parameters include:

  • Temperature : 65–75°C for 6–8 hours.

  • Solvent : Ethanol or tetrahydrofuran (THF).

  • Yield : 60–75% after recrystallization.

Thiazole Ring Formation

The thiazole component is synthesized via the Hantzsch thiazole synthesis, where thiourea reacts with α-haloketones. For 2-aminothiazole derivatives, acetophenone derivatives are brominated using phenyltrimethylammonium tribromide, followed by cyclization with thiourea:

AcetophenonePhNMe3Br3α-BromoacetophenoneThiourea, EtOH2-Aminothiazole\text{Acetophenone} \xrightarrow{\text{PhNMe}3\text{Br}3} \text{α-Bromoacetophenone} \xrightarrow{\text{Thiourea, EtOH}} \text{2-Aminothiazole}

Optimization Notes :

  • Bromination at 0–5°C minimizes side reactions.

  • Cyclization in ethanol at 65°C achieves 80–85% yield.

Heterocyclization Strategies

[5+1] Heterocyclization for Fused Rings

Carbon disulfide (CS2_2) mediates [5+1] heterocyclization to form fused pyrimidine-thiazole systems. For instance, reacting 1,2-diamines with CS2_2 under basic conditions yields thione intermediates, which are alkylated to form sulfanyl derivatives:

1,2-Diamine+CS2NaOHThione IntermediateMeIMethylsulfanyl Derivative\text{1,2-Diamine} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{Thione Intermediate} \xrightarrow{\text{MeI}} \text{Methylsulfanyl Derivative}

Critical Conditions :

  • Base : Sodium hydroxide (1–2 M).

  • Alkylation : Methyl iodide in THF at 25°C.

Condensation with Isothiocyanates

Ethyl isothiocyanate facilitates the formation of thioxopyrimidine derivatives. Danswan et al. demonstrated that ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate reacts with ethyl isothiocyanate to yield pyrrolo[3,2-d]pyrimidin-4(5H)-one, a structural analog of the target compound:

Pyrrole Derivative+Ethyl IsothiocyanateEtOH, ΔPyrrolopyrimidinone\text{Pyrrole Derivative} + \text{Ethyl Isothiocyanate} \xrightarrow{\text{EtOH, Δ}} \text{Pyrrolopyrimidinone}

Yield : 55–60% after column chromatography.

Coupling Reactions for Final Assembly

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling attaches pre-formed imidazo[1,2-a]pyrimidine and thiazole moieties. For example, a brominated imidazo[1,2-a]pyrimidine reacts with a boronic ester-functionalized thiazole using Pd(PPh3_3)4_4:

Br-Imidazo[1,2-a]pyrimidine+Thiazole-BpinPd(PPh3)4,K2CO3Target Compound\text{Br-Imidazo[1,2-a]pyrimidine} + \text{Thiazole-Bpin} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{Target Compound}

Conditions :

  • Catalyst : 5 mol% Pd(PPh3_3)4_4.

  • Base : Potassium carbonate in DMF/H2_2O.

  • Yield : 70–75%.

Nucleophilic Aromatic Substitution

Chloropyrimidines undergo nucleophilic substitution with 2-aminothiazoles. Sodium hydride (NaH) deprotonates the amine, enabling attack on the electrophilic carbon:

Cl-Pyrimidine+2-AminothiazoleNaH, THFProduct\text{Cl-Pyrimidine} + \text{2-Aminothiazole} \xrightarrow{\text{NaH, THF}} \text{Product}

Optimization :

  • Solvent : THF or NMP.

  • Temperature : 0°C to room temperature.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, NMP) enhance reaction rates but complicate purification.

  • Ethereal solvents (THF, dioxane) improve selectivity for heterocyclization.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves imidazo[1,2-a]pyrimidine-thiazole adducts.

  • Recrystallization : Methanol/water mixtures (7:3) yield 90–95% pure product.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6): δ 2.18 (s, 3H, CH3_3), 7.62 (d, J = 8.6 Hz, 1H), 8.11 (s, 1H).

  • ESI-MS : m/z 305 (M + H)+^+.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the imidazo[1,2-a]pyrimidine-thiazole system, with bond lengths consistent with aromatic delocalization .

Chemical Reactions Analysis

Types of Reactions

4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • The compound has shown promise as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDKs are considered effective in cancer therapy due to their role in controlling cell proliferation and survival .
    • Research indicates that derivatives of thiazole-pyrimidine compounds can effectively inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines .
  • Antimicrobial Properties
    • Preliminary studies suggest that thiazole derivatives exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with bacterial enzymes or cellular targets .
    • Further investigations into the antimicrobial efficacy of similar compounds have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects
    • Emerging research has focused on the neuroprotective potential of compounds containing imidazo-pyrimidine structures. These compounds may mitigate neurodegenerative processes by modulating signaling pathways involved in neuronal survival .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a related thiazole-pyrimidine derivative on acute myeloid leukemia (AML) cell lines. The results indicated:

  • A dose-dependent reduction in cell viability.
  • Significant induction of apoptosis at higher concentrations (up to 70% cell death at 5 µM) after 24 hours of treatment .

Case Study 2: Antimicrobial Activity

In another investigation, a series of thiazole derivatives were synthesized and screened for antimicrobial activity:

  • Compounds demonstrated effective inhibition zones against Pseudomonas aeruginosa and Aspergillus niger.
  • The most active compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against tested pathogens .

Mechanism of Action

The mechanism of action of 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of imidazo-pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Target/Activity Key Findings
4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine 2,7-dimethyl on imidazo-pyrimidine C₁₁H₁₂N₆S PDE4 inhibitor Optimized for PDE4 inhibition; enhanced selectivity due to methyl groups
N-(2,6-Dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine (PTC-209 HBr) Dibromo-methoxyphenyl on thiazole C₁₇H₁₃Br₂N₅OS·HBr BMI-1 inhibitor Substitution shifts activity to BMI-1 inhibition; low solubility in aqueous media
4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-thiazolyl]amino]benzoic acid Benzoic acid on thiazole C₁₉H₁₆N₆O₂S Unknown Carboxylic acid group may improve pharmacokinetics (e.g., absorption)
4-(2-Amino-1,3-thiazol-4-yl)pyrimidin-2-amine Simplified pyrimidine-thiazole C₇H₇N₅S Not specified Reduced steric bulk improves solubility but likely lowers target affinity

Key Research Findings

  • PDE4 Inhibition : The dimethyl substitution at positions 2 and 7 of the imidazo-pyrimidine core is critical for PDE4 binding. These groups likely enhance hydrophobic interactions within the enzyme’s catalytic pocket, as inferred from structure-activity relationship (SAR) studies .
  • Target Specificity : Larger substituents, such as the dibromo-methoxyphenyl group in PTC-209 HBr, redirect activity to unrelated targets like BMI-1, underscoring the sensitivity of biological activity to substituent size and electronic properties .
  • Solubility Challenges : While the dimethyl derivative exhibits moderate solubility in organic solvents like DMSO, analogs with bulky substituents (e.g., PTC-209 HBr) show poor aqueous solubility, limiting their therapeutic applicability .

Biological Activity

4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C11H11N5S
  • Molecular Weight: 245.3 g/mol
  • IUPAC Name: 4-(2,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine

1. Phosphodiesterase (PDE) Inhibition

Recent studies have highlighted the role of 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine as a phosphodiesterase 4 (PDE4) inhibitor. PDEs are crucial enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP), affecting various physiological processes.

  • Inhibition Data:
    • IC50 Value: The compound demonstrated moderate PDE4 inhibitory activity with an IC50 of 4.78±0.08μM4.78\pm 0.08\,\mu M. A derivative exhibited enhanced potency with an IC50 of 0.48±0.02μM0.48\pm 0.02\,\mu M and showed good metabolic stability in rat liver microsomes .

2. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The structural features of 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine suggest potential efficacy against various cancer types.

  • Case Study:
    • A related thiazole compound was reported to exhibit significant activity against non-small cell lung cancer (NCI-H522), colon cancer (HT29), and breast cancer (MCF7), with varied inhibitory concentrations ranging from 0.06μM0.06\,\mu M to 0.1μM0.1\,\mu M across different derivatives .

3. Antibacterial Activity

The compound's thiazole moiety also indicates potential antibacterial properties. Research on related thiazole compounds has shown effectiveness against Mycobacterium tuberculosis.

  • Activity Metrics:
    • Compounds within the thiazole series achieved sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis, suggesting that structural modifications could enhance antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of thiazole-containing compounds.

Compound StructureActivityIC50/Other Metrics
Thiazole Derivative APDE4 Inhibition0.48μM0.48\,\mu M
Thiazole Derivative BAnticancer (MCF7)0.06μM0.06\,\mu M
Thiazole Derivative CAntibacterial (M. tuberculosis)Sub-micromolar MIC

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine, and what yield optimization strategies are documented?

  • Methodology : The compound can be synthesized via condensation reactions between 2-aminoimidazoles and thiazole precursors. A common approach involves cyclization of substituted pyrimidine-thiazole intermediates under reflux conditions with catalysts like acetic acid or DMF. Yield optimization strategies include solvent selection (e.g., ethanol or acetonitrile), temperature control (80–120°C), and stoichiometric adjustments of reactants (e.g., 1.2 equivalents of thiazole-2-amine) to minimize side reactions .
  • Data Support : Reported yields range from 30–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at positions 2 and 7 of the imidazo[1,2-a]pyrimidine ring and the thiazole-2-amine moiety).
  • HPLC : Assess purity (>95% recommended for biological assays) with C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 302.4 for C12H12N6S) .

Q. What biological targets are associated with this compound based on structural analogs?

  • Methodology : Analogs of imidazo[1,2-a]pyrimidine-thiazole hybrids are reported as phosphodiesterase (PDE) inhibitors and kinase modulators. Use computational docking (e.g., AutoDock Vina) to predict binding affinity to PDE4 or CDK2 targets. Validate via in vitro assays (e.g., fluorescence polarization for PDE activity) .

Advanced Research Questions

Q. What advanced strategies address low yields in multi-step synthesis of this compound?

  • Methodology :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
  • Flow chemistry : Enables precise control of reaction parameters (e.g., residence time, temperature) for intermediates like 2,7-dimethylimidazo[1,2-a]pyrimidine .
  • Catalytic systems : Employ palladium/copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Case Study : If NMR signals for the thiazole ring’s NH2 group overlap with solvent peaks:

  • Use deuterated DMSO or D2O exchange to identify exchangeable protons.
  • Apply 2D NMR (e.g., HSQC, HMBC) to correlate NH2 protons with adjacent carbons .
    • Data Reconciliation : Compare experimental IR spectra (e.g., N-H stretch at 3300–3400 cm⁻¹) with computational simulations (e.g., DFT/B3LYP) .

Q. What experimental designs are recommended to evaluate the compound’s environmental impact or degradation pathways?

  • Methodology :

  • Fate studies : Use OECD Guideline 307 to assess biodegradation in soil/water systems. Monitor via LC-MS/MS for metabolites (e.g., hydrolyzed imidazo-pyrimidine fragments) .
  • Ecotoxicology : Perform Daphnia magna acute toxicity assays (48-hour EC50) and algal growth inhibition tests (OECD 201) .

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